molecular formula C21H21N3O4 B2606519 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile CAS No. 941929-27-7

2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2606519
CAS No.: 941929-27-7
M. Wt: 379.416
InChI Key: GZNGUXABUVLILP-UHFFFAOYSA-N
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Description

2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the furan and oxazole intermediates separately, followed by their coupling under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitrile group may yield primary amines .

Scientific Research Applications

2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-25-15-5-7-16(8-6-15)26-14-17-9-10-19(27-17)20-23-18(13-22)21(28-20)24-11-3-2-4-12-24/h5-10H,2-4,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNGUXABUVLILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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